1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene

Description

Chemical Identity and Nomenclature

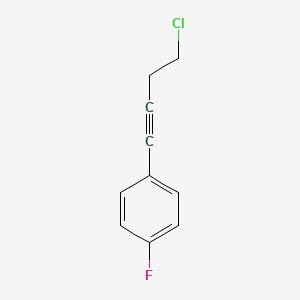

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic compounds containing multiple functional groups and substituents. The official International Union of Pure and Applied Chemistry designation is 1-(4-chloro-1-butynyl)-4-fluorobenzene, which precisely describes the structural arrangement of atoms within the molecule. This nomenclature system begins with the benzene ring as the parent structure, numbering the positions to indicate the para-fluorine substitution, followed by the specification of the alkyne-containing side chain with its terminal chlorine functionality.

The molecular formula C10H8ClF reflects the composition of ten carbon atoms, eight hydrogen atoms, one chlorine atom, and one fluorine atom, resulting in a molecular weight of 182.62 grams per mole. The Chemical Abstracts Service registry number 1183278-95-6 provides a unique identifier for this compound in chemical databases and literature searches, facilitating accurate identification and retrieval of relevant research information. Additional structural identifiers include the International Chemical Identifier code 1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2 and the corresponding International Chemical Identifier Key MXVCPIJILCKFBD-UHFFFAOYSA-N, which encode the complete structural information in standardized formats used by computational chemistry software and database systems.

The structural complexity of this compound necessitates careful consideration of stereochemical and conformational factors that influence its chemical behavior. The linear geometry imposed by the alkyne functionality creates a rigid connection between the aromatic system and the chlorinated alkyl chain, constraining the overall molecular conformation and affecting intermolecular interactions. Research has shown that the electronic effects of the para-fluorine substituent extend through the aromatic pi-system and influence the reactivity of the alkyne group, demonstrating the interconnected nature of the various functional elements within this molecule. The terminal chlorine atom adopts a staggered conformation relative to the alkyne, minimizing steric interactions while maintaining accessibility for nucleophilic attack in substitution reactions.

Historical Context in Organofluorine Chemistry

The development of compounds like this compound represents the culmination of nearly two centuries of advancement in organofluorine chemistry, a field that began with the pioneering work of early nineteenth-century chemists. The historical foundations of organofluorine chemistry trace back to 1835, when Jean-Baptiste Dumas and Eugène-Melchior Péligot achieved the first synthesis of an organofluorine compound by distilling dimethyl sulfate with potassium fluoride to produce fluoromethane. This groundbreaking achievement established the fundamental principle that fluorine atoms could be incorporated into organic molecules through carefully controlled chemical reactions, laying the groundwork for the extensive field of organofluorine chemistry that would emerge over the following decades.

The methodological approaches for introducing fluorine into organic molecules evolved significantly throughout the nineteenth century, with Alexander Borodin making crucial contributions in 1862 through his development of nucleophilic halogen exchange reactions. Borodin, better known today as a composer of classical music, demonstrated that fluoride ions could displace other halogen atoms in organic compounds, exemplified by his synthesis of benzoyl fluoride from benzoyl chloride using potassium bifluoride. This halogen exchange methodology became a cornerstone technique in organofluorine synthesis and remains widely employed in contemporary fluorochemical manufacturing processes. The significance of Borodin's work extends beyond its immediate synthetic utility to encompass the conceptual framework for understanding nucleophilic substitution mechanisms in fluorinated systems.

The industrial development of organofluorine chemistry accelerated dramatically during World War II, driven by the urgent need for materials compatible with uranium hexafluoride in the Manhattan Project. The production of uranium hexafluoride for isotope separation required the development of fluoropolymers and fluorinated solvents that could withstand the extreme reactivity of fluorine-containing compounds without degradation. This wartime research program catalyzed unprecedented investment in fluorine chemistry research and led to the establishment of large-scale fluorine production facilities that would later support the commercial development of fluorinated materials for civilian applications. The expertise gained during this period in handling elemental fluorine and synthesizing complex fluorinated molecules provided the technological foundation for the modern organofluorine chemical industry.

The post-war period witnessed explosive growth in organofluorine chemistry applications, particularly following the 1957 discovery of the anticancer activity of 5-fluorouracil, which demonstrated the potential for fluorinated compounds in pharmaceutical development. This breakthrough sparked intensive research into fluorinated drug candidates and established fluorine substitution as a key strategy for optimizing the pharmacological properties of therapeutic agents. Subsequent decades saw the development of sophisticated synthetic methodologies for introducing fluorine atoms into complex organic structures, including direct fluorination techniques using elemental fluorine under controlled conditions. The evolution of organofluorine chemistry from its early empirical origins to a mature scientific discipline capable of producing compounds like this compound reflects the accumulated knowledge and technological capabilities developed over nearly two centuries of systematic research and development.

Structure

2D Structure

Properties

IUPAC Name |

1-(4-chlorobut-1-ynyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXVCPIJILCKFBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

| Reactants | Catalysts and Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|

| 4-Chloro-1-butyne | bis(triphenylphosphine)palladium(II) chloride | 1,4-Dioxane | 50°C, 3 hours | 75% |

| 1-Fluoro-4-iodobenzene | Copper(I) iodide | Triethylamine |

- The reaction proceeds via palladium-catalyzed coupling of the terminal alkyne (4-chloro-1-butyne) with the aryl iodide (1-fluoro-4-iodobenzene).

- Copper(I) iodide acts as a co-catalyst to facilitate the coupling.

- Triethylamine serves as the base to deprotonate the alkyne and maintain reaction conditions.

- The reaction is carried out in 1,4-dioxane, a common solvent for Sonogashira reactions, at moderate temperature (50°C) for 3 hours.

Research Reference

- This method was reported with a 75% yield and has been referenced in the Journal of Medicinal Chemistry (2019) by Fyfe et al., highlighting its efficiency and reproducibility for preparing this compound.

Alternative Synthetic Considerations

While direct preparation of this compound is mainly reported via Sonogashira coupling, related synthetic strategies for similar fluorobenzene derivatives provide insights into potential alternative routes or intermediate preparation steps.

Related Substrate Synthesis

- For example, synthesis of halogenated alkyl-substituted fluorobenzenes such as 1-(3-chloropropyl)-4-fluorobenzene involves alkylation reactions of fluorobenzene derivatives with halogenated alkyl chains in solvents like tetrahydrofuran (THF) under inert atmosphere conditions.

- These methods can be adapted or serve as preliminary steps for preparing precursors like 4-chloro-1-butyne.

Data Table Summary of Preparation Conditions

| Parameter | Details |

|---|---|

| Starting Materials | 4-Chloro-1-butyne, 1-fluoro-4-iodobenzene |

| Catalysts | bis(triphenylphosphine)palladium(II) chloride, Copper(I) iodide |

| Base | Triethylamine |

| Solvent | 1,4-Dioxane |

| Temperature | 50°C |

| Reaction Time | 3 hours |

| Yield | 75% |

| Purity | Not explicitly reported, assumed high based on literature |

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Addition Reactions: The triple bond in the but-1-yn-1-yl group can participate in addition reactions with electrophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Addition: Electrophiles like halogens or hydrogen halides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while addition of hydrogen halides can result in haloalkanes .

Scientific Research Applications

Synthesis of Antipsychotic Drugs

One of the primary applications of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene is its use as an intermediate in the synthesis of antipsychotic medications, particularly those related to butyrophenone derivatives. For instance, it plays a critical role in synthesizing haloperidol analogues, which are known for their dopamine D2 receptor antagonism.

Case Study: Haloperidol Analogues

Research indicates that modifications of the fluorine substitution on the phenyl ring affect the kinetic profiles of these drugs, influencing their therapeutic efficacy and side effect profiles. The synthesis of these analogues typically involves cross-coupling reactions where this compound serves as a key precursor .

Potential Neuroprotective Agents

Recent studies have explored the neuroprotective effects of compounds derived from this compound. For example, derivatives have been tested for their ability to modulate dopamine levels in animal models, showing promise in reducing neurotoxicity associated with Parkinson's disease models .

Synthesis of Pesticides

The compound is also utilized in the agrochemical sector for developing new pesticides. Its structural characteristics allow for modifications that enhance biological activity against various pests while minimizing environmental impact.

Case Study: Pesticide Development

A study demonstrated that derivatives synthesized from this compound exhibited significant insecticidal properties, making them candidates for further development into commercial pesticides .

Building Block in Organic Chemistry

As a versatile building block, this compound is employed in various organic synthesis processes, including:

- Cross-Coupling Reactions : It can participate in Sonogashira coupling reactions to form more complex alkenes and alkynes.

| Reaction Type | Typical Products | Reference |

|---|---|---|

| Sonogashira Coupling | Aryl alkynes | |

| Carbonylation | Functionalized aryl alkyl ketones |

Mechanism of Action

The mechanism of action of 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various reactions, depending on the functional groups present. The pathways involved include the activation of the benzene ring and the triple bond in the but-1-yn-1-yl group, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Insights

Triple Bond vs. Single Bond :

- The triple bond in this compound enhances reactivity in click chemistry and cycloaddition reactions compared to the single-bonded 1-(4-Chlorobutyl)-4-fluorobenzene, which is more stable and suited for alkylation in pharmaceutical synthesis (e.g., haloperidol analogs) .

Halogen Substituents :

- Chlorine and bromine substituents (e.g., in 1-(4-Bromobutoxy)-4-fluorobenzene) improve electrophilicity, facilitating nucleophilic substitutions. The target compound’s terminal Cl may participate in elimination or coupling reactions .

Aromatic Substitution Patterns :

- The para-fluorine in the target compound contrasts with ortho-fluorine in 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene, which sterically hinders reactions and alters electronic properties .

Bridged Systems :

- 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene’s bis(fluorophenyl) structure increases molecular weight and hydrophobicity, making it suitable for materials science applications .

Biological Activity

1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, also known by its CAS number 1183278-95-6, is a compound that has garnered interest in the field of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse sources of research findings.

The molecular formula of this compound is CHClF, with a molecular weight of 182.62 g/mol. The compound features a fluorobenzene ring substituted with a 4-chlorobut-1-yne moiety, which enhances its reactivity and potential biological interactions.

Pharmacological Profile

Research indicates that compounds similar to this compound may exhibit significant pharmacological activities. For instance, studies on haloperidol analogs show that modifications in the structure can influence their affinity for various receptors, particularly the serotonin 2A receptor (5-HT2AR) and dopamine receptors (D2R) . This suggests that the compound could potentially interact with similar biological targets.

Synthesis and Application

The synthesis of this compound often involves cross-coupling reactions, such as the Sonogashira reaction, which allows for the formation of carbon-carbon bonds between aryl halides and alkyne derivatives . This method has been utilized in creating various pharmaceutical compounds, highlighting its utility in drug development.

Case Studies

- Antipsychotic Development : In research focusing on antipsychotic drugs, the structural modifications of compounds similar to this compound have shown promise in enhancing selectivity for dopamine receptors while minimizing side effects . This underscores the potential for this compound in developing new therapeutic agents.

- Catalytic Reactions : Studies have demonstrated that this compound can serve as a vital building block in organic synthesis, particularly in the construction of more complex molecules through catalytic processes . Its role in regioselective hydration reactions illustrates its versatility in synthetic chemistry.

Data Table: Comparison of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chlorobut-1-yn-1-yl)-4-fluorobenzene, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a Sonogashira coupling between 4-fluorophenylacetylene and 1,4-dichlorobut-2-yne under palladium catalysis. Key parameters include:

- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in a 1:2 molar ratio.

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

- Base: Triethylamine to scavenge HCl byproducts.

Yields (>75%) are achieved by excluding oxygen (via inert gas purging) and using freshly distilled reagents .

Q. How can structural characterization of this compound be performed to resolve ambiguities in NMR spectra?

- Methodology : Use 2D NMR techniques (e.g., HSQC, HMBC) to assign peaks for the alkyne (δ ~90–100 ppm in ¹³C NMR) and aromatic fluorine (δ ~-110 ppm in ¹⁹F NMR). For crystallographic confirmation, employ X-ray diffraction with SHELXL refinement (e.g., resolving bond angles between the alkyne and fluorobenzene ring) .

Q. What safety protocols are essential when handling this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) due to acute toxicity (oral LD₅₀: 300–500 mg/kg in rodents) .

- Avoid prolonged skin contact; wash with soap/water immediately.

- Store in amber glass under argon at –20°C to prevent alkyne decomposition .

Advanced Research Questions

Q. How does the electronic nature of the alkyne moiety influence reactivity in cross-coupling reactions?

- Methodology : Compare reactivity in click chemistry (e.g., CuAAC with azides) versus palladium-catalyzed couplings . The electron-withdrawing Cl on the butynyl group reduces alkyne nucleophilicity, slowing CuAAC rates. Use DFT calculations (B3LYP/6-311G**) to map frontier molecular orbitals and predict regioselectivity .

Q. What strategies can mitigate cytotoxicity observed in biological assays involving this compound?

- Methodology :

- Structure-activity relationship (SAR) studies : Replace the chlorine with less electronegative groups (e.g., methyl) to reduce electrophilicity.

- Encapsulation in liposomal carriers to limit off-target interactions.

- In vitro assays (e.g., MTT on HEK293 cells) show 50% viability at 50 µM, suggesting dose-dependent toxicity .

Q. How can contradictions in reported spectral data (e.g., ¹H NMR shifts) be resolved?

- Methodology :

- Replicate experiments under standardized conditions (solvent: CDCl₃, 400 MHz).

- Compare with computational predictions (GIAO method in Gaussian 16). Discrepancies >0.3 ppm may arise from solvent polarity or aggregation effects .

Data Analysis and Application Questions

Q. What are the implications of the compound’s logP (2.8) for its use in medicinal chemistry?

- Methodology : The moderate hydrophobicity enhances blood-brain barrier permeability but may reduce aqueous solubility. Optimize via pro-drug strategies (e.g., phosphate esterification) or co-solvent systems (PEG-400/water) .

Q. How does this compound compare to analogs like 1-(4-Bromobutoxy)-4-fluorobenzene in catalytic applications?

- Methodology :

| Parameter | This compound | 1-(4-Bromobutoxy)-4-fluorobenzene |

|---|---|---|

| Reactivity in SN2 | Low (sp-hybridized C) | High (sp³ C–Br) |

| Thermal Stability | Decomposes >150°C | Stable to 200°C |

| Electrophilicity (Hammett σ⁺): Chloroalkyne (σ⁺ = +0.11) vs. bromoether (σ⁺ = +0.23) . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.